molecular formula C17H14ClN3OS B4613831 N-(3-chloro-2-methylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

N-(3-chloro-2-methylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No.: B4613831
M. Wt: 343.8 g/mol
InChI Key: JLQBFVCRZDRUOP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3OS and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0546109 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research in the field has led to the synthesis of new derivatives and compounds, exploring their potential in medicinal chemistry and materials science. For instance, studies have developed new methods for synthesizing tetrahydropyrimidine-thione and its derivatives, with applications ranging from the development of new materials to potential therapeutic agents. These synthetic routes offer insights into the versatility of thiazole carboxamide derivatives in creating compounds with varied biological and chemical properties (Fadda et al., 2013).

Anticancer Activity

A significant area of application for thiazole carboxamide derivatives is in the exploration of their anticancer properties. Studies have synthesized and tested various thiophene, thiazolyl-thiophene, and thienopyridine derivatives for in vitro cytotoxicity, showing promising results against different cancer cell lines. This research underscores the potential of thiazole carboxamide derivatives in developing new anticancer agents (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antifungal Properties

Another critical area of research is investigating the antimicrobial and antifungal activities of thiazole carboxamide derivatives. New compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, contributing to the search for novel antimicrobial and antifungal agents. These studies highlight the chemical versatility and potential therapeutic applications of these compounds (Wu et al., 2012).

Synthesis and Evaluation of CNS Active Agents

The synthesis and pharmacological evaluation of novel thiazole derivatives for potential CNS activity, including antidepressant and nootropic effects, have been explored. Such research demonstrates the utility of thiazole carboxamide derivatives in designing compounds with potential applications in treating CNS disorders (Thomas et al., 2016).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-10-13(18)6-3-7-14(10)21-16(22)15-11(2)20-17(23-15)12-5-4-8-19-9-12/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQBFVCRZDRUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Reactant of Route 2
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N-(3-chloro-2-methylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Reactant of Route 3
N-(3-chloro-2-methylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Reactant of Route 4
N-(3-chloro-2-methylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-2-methylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.